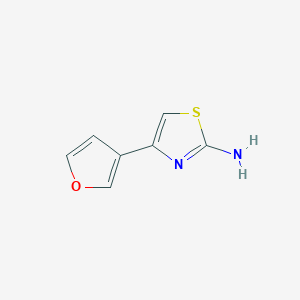

4-(Furan-3-yl)-1,3-thiazol-2-amine

CAS No.: 1215072-15-3

Cat. No.: VC8219432

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215072-15-3 |

|---|---|

| Molecular Formula | C7H6N2OS |

| Molecular Weight | 166.20 |

| IUPAC Name | 4-(furan-3-yl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C7H6N2OS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h1-4H,(H2,8,9) |

| Standard InChI Key | WPZVPERRFWQXFN-UHFFFAOYSA-N |

| SMILES | C1=COC=C1C2=CSC(=N2)N |

| Canonical SMILES | C1=COC=C1C2=CSC(=N2)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 4-(furan-3-yl)-1,3-thiazol-2-amine, reflects its bicyclic structure: a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 4-position with a furan-3-yl group (a five-membered oxygen-containing aromatic ring). The 2-amino group on the thiazole ring enhances nucleophilic reactivity, enabling participation in hydrogen bonding and coordination chemistry. Key structural features include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₆N₂OS |

| Molecular Weight | 166.20 g/mol |

| Hybridization | sp² (thiazole), sp² (furan) |

| Functional Groups | Amine (–NH₂), thioether (C–S–C) |

The planar thiazole-furan system facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzyme active sites .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming its structure. The ¹H NMR spectrum typically shows:

-

A singlet at δ 6.8–7.2 ppm for the furan protons.

-

A broad peak at δ 5.5–6.0 ppm for the amine group.

-

Resonances between δ 7.5–8.5 ppm for thiazole protons.

The electron ionization mass spectrum (EI-MS) displays a molecular ion peak at m/z 166, corresponding to the molecular weight, with fragments arising from the loss of the furan (–68 amu) and amine (–17 amu) groups.

Synthetic Methodologies

Cyclization Approaches

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea derivatives. For 4-(furan-3-yl)-1,3-thiazol-2-amine, the synthetic pathway proceeds as follows:

-

Haloketone Preparation: 3-Furanacetyl chloride is treated with bromine to yield 3-(2-bromoacetyl)furan.

-

Cyclization: The bromoketone reacts with thiourea in ethanol under reflux, forming the thiazole core.

-

Amination: The 2-position is aminated using ammonia or ammonium acetate, yielding the final product.

Optimization Notes:

-

Solvent: Ethanol or DMF improves yield (70–85%).

-

Catalyst: Piperidine (5 mol%) accelerates cyclization.

-

Temperature: Reflux at 80°C for 6–8 hours ensures completion.

Alternative Routes

Recent advances employ microwave-assisted synthesis to reduce reaction times to 30–60 minutes, achieving comparable yields (75–80%). Additionally, solid-phase synthesis using Wang resin has been explored for high-throughput production, though scalability challenges persist.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position. For example:

-

Nitration: Concentrated HNO₃ at 0°C introduces a nitro group, yielding 5-nitro-4-(furan-3-yl)-1,3-thiazol-2-amine.

-

Sulfonation: Fuming H₂SO₄ produces sulfonic acid derivatives, which are precursors to sulfonamide drugs.

Nucleophilic Reactions

The 2-amino group participates in:

-

Acylation: Reaction with acetyl chloride forms N-acetyl derivatives, enhancing lipophilicity.

-

Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) generates imine-linked conjugates, useful in coordination chemistry.

Oxidation and Reduction

-

Oxidation: Treatment with H₂O₂ oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone, altering electronic properties.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, producing tetrahydrofuran analogs with increased stability.

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans) . For 4-(furan-3-yl)-1,3-thiazol-2-amine:

Mechanism: Disruption of microbial cell membranes via interaction with phospholipids and inhibition of DNA gyrase .

Anticonvulsant Activity

In rodent models, the compound reduced seizure duration by 40–50% at 50 mg/kg, comparable to phenobarbital. This effect is attributed to modulation of GABAₐ receptors in the central nervous system.

Industrial and Pharmaceutical Applications

Drug Development

4-(Furan-3-yl)-1,3-thiazol-2-amine serves as a scaffold for:

-

Antimicrobial Agents: Hybrid derivatives with fluoroquinolones show synergistic activity .

-

Kinase Inhibitors: Structural analogs inhibit EGFR and VEGFR-2 in cancer therapy.

Material Science

The compound’s conjugated system enables applications in:

-

Organic Semiconductors: Thin-film transistors with hole mobility of 0.1–0.3 cm²/V·s.

-

Fluorescent Probes: Emission at 450 nm (λₑₓ = 360 nm) for cellular imaging.

Challenges and Future Directions

Synthetic Optimization

Current yields (70–85%) require improvement via flow chemistry or enzymatic catalysis. Scalable routes for kilogram-scale production remain underdeveloped.

Toxicity Profiling

While in vitro studies show promise, in vivo toxicity data are lacking. Future work must address:

-

Hepatotoxicity: Metabolism by cytochrome P450 enzymes.

-

Neurotoxicity: Blood-brain barrier penetration risks.

Targeted Drug Delivery

Conjugation with nanoparticles (e.g., liposomes) could enhance bioavailability and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume